2,6-Dichloroquinoxaline

Description

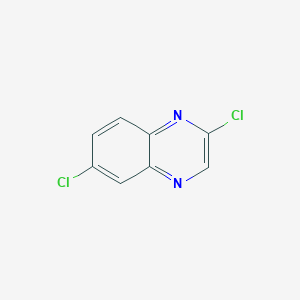

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOKVKYNVKVWFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066398 | |

| Record name | Quinoxaline, 2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18671-97-1 | |

| Record name | 2,6-Dichloroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18671-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloroquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018671971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoxaline, 2,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoxaline, 2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DICHLOROQUINOXALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29VQU5GY7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloroquinoxaline (CAS: 18671-97-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dichloroquinoxaline, a halogenated heterocyclic compound with significant applications as a chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, outlines key synthetic methodologies, and explores its utility in the development of bioactive molecules, including kinase inhibitors and herbicides. Furthermore, this guide presents detailed experimental protocols and visual representations of relevant biological signaling pathways and experimental workflows to support researchers and professionals in drug discovery and materials science.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature, appearing as a white to pale yellow powder.[1] It is composed of a quinoxaline core, which is a fusion of a benzene and a pyrazine ring, with chlorine atoms substituted at the 2 and 6 positions.[1] This substitution pattern imparts specific reactivity to the molecule, making it a versatile building block in organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 18671-97-1 | [1] |

| Molecular Formula | C₈H₄Cl₂N₂ | [1] |

| Molecular Weight | 199.04 g/mol | [2] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | 153-157 °C | [1] |

| Boiling Point | 278.7 ± 35.0 °C (Predicted) | [1] |

| Solubility | Insoluble in water; soluble in benzene and toluene. Slightly soluble in chloroform and methanol (with heating). | [1] |

| pKa | -2.42 ± 0.30 (Predicted) | [1] |

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through the chlorination of a precursor molecule, 2-hydroxy-6-chloroquinoxaline.[1] This transformation can be effectively carried out using standard chlorinating agents such as phosphorus oxychloride or thionyl chloride.[1] The reactivity of this compound is characterized by the two chlorine substituents. The chlorine atom at the 2-position is particularly susceptible to nucleophilic displacement, allowing for the introduction of various functional groups. In contrast, the chlorine at the 6-position is more amenable to regioselective modifications through reactions like Suzuki-Miyaura cross-coupling. This differential reactivity is a key feature that enables the controlled, stepwise synthesis of a diverse range of derivatives.

Experimental Protocols

2.1.1. Synthesis of this compound from 2-hydroxy-6-chloroquinoxaline

This protocol is adapted from a standard method for the chlorination of hydroxyquinoxalines.

-

Materials:

-

2-hydroxy-6-chloroquinoxaline (45 g)

-

Phosphorus oxychloride (100 ml)

-

Ethanol

-

Water

-

Ice

-

-

Procedure:

-

In a sulphonation flask, treat 45 g of 2-hydroxy-6-chloroquinoxaline with 100 ml of phosphorus oxychloride.

-

Stir the mixture at reflux temperature for 20 minutes.

-

Distill off the excess phosphorus oxychloride.

-

Treat the residue with 500 ml of ice-water.

-

Filter the resulting product and wash with water until neutral.

-

Crystallize the product from an ethanol/water mixture to obtain this compound.

-

-

Expected Outcome:

-

The final product should be this compound with a melting point of 152 °C.[1]

-

2.1.2. Synthesis of 2-Substituted-6-Chloroquinoxaline Derivatives

This protocol describes a general method for the nucleophilic substitution at the 2-position of this compound.

-

Materials:

-

This compound (0.085 mol)

-

Nucleophile (e.g., alcohol, thiol, or amine) (0.085 mol)

-

N,N-Dimethylformamide (DMF) (25 mL)

-

Triethylbenzylammonium chloride (TEBAC) (0.0085 mol)

-

Potassium carbonate (K₂CO₃) (0.093 mol)

-

-

Procedure:

-

To a stirred solution of this compound (0.085 mol) and the desired nucleophile (0.085 mol) in 25 mL of N,N-Dimethylformamide, add TEBAC (0.0085 mol) and K₂CO₃ (0.093 mol) at room temperature.

-

Heat the reaction mixture to 70-75°C and stir for 6-7 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, purify the crude product by column chromatography.

-

Applications

This compound is a valuable intermediate in several industrial and research applications, primarily in the agrochemical and pharmaceutical sectors.

Agrochemicals

The most significant commercial application of this compound is as a key intermediate in the synthesis of the herbicide quizalofop-ethyl.[1] This herbicide is a selective post-emergence graminicide used to control grass weeds in a variety of broadleaf crops. Quizalofop-ethyl functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid biosynthesis in grasses.

Medicinal Chemistry and Drug Development

The quinoxaline scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have shown promise in a range of therapeutic areas, including oncology and infectious diseases.

3.2.1. Kinase Inhibitors

Quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[3] Dysregulation of these pathways is a hallmark of many diseases, particularly cancer. The this compound core serves as a versatile scaffold for the design of ATP-competitive inhibitors targeting kinases such as Epidermal Growth Factor Receptor (EGFR) and Apoptosis Signal-Regulating Kinase 1 (ASK1).[4][5]

EGFR Inhibition: The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration.[6] Overactivation of this pathway is a common feature in many cancers. Quinoxaline-based molecules have been developed as EGFR inhibitors, competing with ATP for binding to the kinase domain and thereby blocking downstream signaling.[4]

ASK1 Inhibition: ASK1 is a key mediator of cellular stress responses that can lead to inflammation and apoptosis.[5] Inhibition of ASK1 is a potential therapeutic strategy for a variety of diseases, including neurodegenerative disorders and cardiovascular diseases.[7] Derivatives of this compound have been investigated as inhibitors of ASK1.[5]

3.2.2. Anticancer and Antimicrobial Agents

Beyond kinase inhibition, derivatives of this compound have demonstrated broader anticancer and antimicrobial activities.[8] The ability to readily modify the quinoxaline core allows for the synthesis of libraries of compounds that can be screened for various biological activities.

Materials Science

The tunable electronic properties of quinoxaline derivatives make them attractive candidates for applications in materials science.[1] Compounds derived from this compound are being explored for their potential use in organic electronics, such as in the fabrication of Organic Light-Emitting Diodes (OLEDs).

Visualizations

Signaling Pathways

// Nodes Ligand [label="EGF/TGF-α", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Grb2_SOS [label="Grb2/SOS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Quinoxaline-based\nEGFR Inhibitor", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Ligand -> EGFR; EGFR -> Dimerization; Dimerization -> Grb2_SOS; Dimerization -> PI3K; Grb2_SOS -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; PI3K -> Akt; Akt -> mTOR; ERK -> Nucleus; mTOR -> Nucleus; Nucleus -> Proliferation; Inhibitor -> Dimerization [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } .dot Figure 1: Simplified EGFR signaling pathway and the point of inhibition by quinoxaline-based inhibitors.

// Nodes Stress [label="Cellular Stress\n(e.g., Oxidative Stress)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ASK1 [label="ASK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MKK4_7 [label="MKK4/7", fillcolor="#34A853", fontcolor="#FFFFFF"]; MKK3_6 [label="MKK3/6", fillcolor="#34A853", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p38 [label="p38", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Quinoxaline-based\nASK1 Inhibitor", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Stress -> ASK1; ASK1 -> MKK4_7; ASK1 -> MKK3_6; MKK4_7 -> JNK; MKK3_6 -> p38; JNK -> Apoptosis; p38 -> Inflammation; Inhibitor -> ASK1 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } .dot Figure 2: Simplified ASK1 signaling pathway and the point of inhibition by quinoxaline-based inhibitors.

Experimental Workflow

// Nodes Substrate_Prep [label="Substrate Cleaning\n(e.g., ITO-coated glass)", fillcolor="#F1F3F4", fontcolor="#202124"]; HTL_Deposition [label="Hole Transport Layer (HTL)\nDeposition (e.g., Spin Coating)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Annealing1 [label="Thermal Annealing", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; EML_Deposition [label="Emissive Layer (EML) Deposition\n(Quinoxaline Derivative in Solution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Annealing2 [label="Thermal Annealing", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ETL_Deposition [label="Electron Transport Layer (ETL)\nDeposition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cathode_Deposition [label="Cathode Deposition\n(e.g., Thermal Evaporation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Encapsulation [label="Encapsulation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Device_Testing [label="Device Testing", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Substrate_Prep -> HTL_Deposition; HTL_Deposition -> Annealing1; Annealing1 -> EML_Deposition; EML_Deposition -> Annealing2; Annealing2 -> ETL_Deposition; ETL_Deposition -> Cathode_Deposition; Cathode_Deposition -> Encapsulation; Encapsulation -> Device_Testing; } .dot Figure 3: General experimental workflow for the fabrication of a solution-processed OLED.

Safety Information

This compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) |

|

| Danger | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation |

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the development of agrochemicals and pharmaceuticals. Its well-defined reactivity allows for the synthesis of a wide array of derivatives with diverse biological and physical properties. This guide has provided a comprehensive overview of its properties, synthesis, and applications, along with detailed experimental protocols and visual aids to support ongoing research and development efforts in these fields. Further exploration of the structure-activity relationships of this compound derivatives holds promise for the discovery of novel therapeutic agents and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. EGFR Signaling Pathway | Danaher Life Sciences [lifesciences.danaher.com]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are ASK1 modulators and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

physical and chemical properties of 2,6-Dichloroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloroquinoxaline is a halogenated heterocyclic compound that serves as a pivotal intermediate in the synthesis of a variety of organic molecules. Its unique structural and electronic properties, conferred by the presence of two chlorine atoms on the quinoxaline scaffold, make it a versatile building block in medicinal chemistry, agrochemical development, and materials science. This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and reactivity of this compound. Detailed experimental protocols for its preparation and characterization are presented, alongside a summary of its known applications.

Physical and Chemical Properties

This compound is a stable crystalline solid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄Cl₂N₂ | [3] |

| Molecular Weight | 199.04 g/mol | [3] |

| Appearance | White to pale yellow or orange-green crystalline solid | [3] |

| Melting Point | 153-157 °C | [3] |

| Boiling Point | ~278.7 °C (predicted) | [3] |

| Solubility | Insoluble in water. Slightly soluble in chloroform and methanol (especially upon heating). Soluble in benzene and toluene. | [2][3] |

| pKa | -2.42 ± 0.30 (predicted) | [2] |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

From 2-Hydroxy-6-chloroquinoxaline

A common and efficient method involves the chlorination of 2-hydroxy-6-chloroquinoxaline.[3]

Experimental Protocol:

-

In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

To the flask, add 2-hydroxy-6-chloroquinoxaline.

-

Carefully add an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

The reaction mixture is then heated to reflux and maintained at this temperature for a specified period, typically several hours, while stirring.

-

The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the excess chlorinating agent is carefully removed, often by distillation under reduced pressure.

-

The residue is then cautiously quenched by pouring it onto crushed ice or into cold water.

-

The precipitated solid product is collected by vacuum filtration.

-

The crude product is washed thoroughly with water until the filtrate is neutral.

-

The solid is then dried.

-

For further purification, recrystallization from a suitable solvent system, such as ethanol/water, can be performed to yield high-purity this compound.

From p-Chloro-o-nitroaniline and Diketene

An alternative synthesis route starts from p-chloro-o-nitroaniline and diketene, proceeding through a series of reactions.

Experimental Protocol:

-

Condensation: p-Chloro-o-nitroaniline is reacted with diketene to form an acetoacetylated intermediate.

-

Cyclization: The intermediate undergoes cyclization to form a quinoxalinone precursor.

-

Reduction: The nitro group is reduced to an amino group. A common reducing agent for this step is sodium hydrosulfide (NaHS).

-

Acidification: The reaction mixture is acidified.

-

Chlorination: The final step involves chlorination of the quinoxalinone intermediate to yield this compound.

Reactivity and Chemical Properties

The chemical reactivity of this compound is primarily dictated by the two chlorine substituents on the quinoxaline ring. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring activates the chlorine atom at the 2-position, making it more susceptible to nucleophilic substitution compared to the chlorine atom at the 6-position on the benzene ring.[3] This differential reactivity allows for regioselective functionalization of the molecule, which is a key aspect of its utility in organic synthesis.

The quinoxaline core is a stable aromatic system. The dual chlorine substitution enhances its reactivity and facilitates electrophilic aromatic substitution reactions, enabling a wide range of synthetic modifications.[3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show signals in the aromatic region (typically between 7.0 and 9.0 ppm). The spectrum would consist of a set of coupled multiplets corresponding to the three protons on the benzene ring. The exact chemical shifts and coupling constants would depend on the solvent used for analysis.

¹³C NMR: The carbon-13 NMR spectrum will exhibit distinct signals for each of the eight carbon atoms in the molecule, unless there is accidental chemical shift equivalence. The carbons attached to the chlorine atoms (C2 and C6) and the carbons adjacent to the nitrogen atoms (C3 and C8a) are expected to have characteristic chemical shifts. The quaternary carbons will typically show weaker signals compared to the protonated carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include:

-

C-H stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

-

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the quinoxaline ring system will be observed in the region of 1600-1450 cm⁻¹.

-

C-Cl stretching: The carbon-chlorine stretching vibrations will give rise to absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M+2 peak will be approximately 65% of the intensity of the M⁺ peak, and the M+4 peak will be about 10% of the M⁺ peak intensity. Fragmentation would likely involve the loss of chlorine atoms and/or hydrogen cyanide (HCN) from the pyrazine ring.

Applications

This compound is a valuable intermediate in several fields:

-

Agrochemicals: It is a key precursor in the industrial synthesis of the herbicide quizalofop-ethyl.[4] This herbicide is used to control grass weeds in various broadleaf crops.

-

Pharmaceuticals: The quinoxaline scaffold is a common motif in many biologically active compounds. This compound serves as a starting material for the synthesis of derivatives with potential therapeutic applications, including as kinase inhibitors for cancer therapy.[2]

-

Materials Science: Derivatives of this compound are being investigated for their applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic semiconductors.[2][4]

Biological Activity and Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound itself is an active modulator of specific biological signaling pathways. Its primary role is that of a synthetic intermediate used to build more complex molecules which may possess biological activity. For instance, various derivatives of the quinoxaline core have been investigated as inhibitors of protein kinases, which are key components of cellular signaling cascades. However, the biological activity is a property of the final, more complex molecule, not of the this compound starting material.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[2] It is also important to avoid inhalation of the dust. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide to 2,6-Dichloroquinoxaline: Molecular Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dichloroquinoxaline, a key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals. This document details its molecular structure, physicochemical properties, spectroscopic data, and established synthetic protocols. Furthermore, it explores the role of the quinoxaline scaffold in the context of drug discovery, with a focus on its application as a building block for kinase inhibitors.

Molecular Structure and Chemical Formula

This compound is a heterocyclic aromatic compound with the chemical formula C₈H₄Cl₂N₂ .[1][2][3] Its structure consists of a quinoxaline core, which is a fused bicyclic system comprising a benzene ring and a pyrazine ring, substituted with two chlorine atoms at the 2 and 6 positions.[2][4]

The presence of the chlorine atoms and the nitrogen-containing heterocyclic ring system imparts unique chemical reactivity to the molecule, making it a versatile precursor in organic synthesis.[4]

Physicochemical and Spectroscopic Data

This compound is typically a white to pale yellow or orange-green crystalline solid at room temperature.[1][5] It is sparingly soluble in water but shows solubility in organic solvents such as benzene, toluene, chloroform, and methanol, particularly upon heating.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄Cl₂N₂ | [1][3][5][6][7] |

| Molecular Weight | 199.04 g/mol | [5][7][8] |

| CAS Number | 18671-97-1 | [2][4][5][7][8] |

| Melting Point | 153-157 °C | [4][5][9][10] |

| Appearance | White to orange-green crystalline solid | [5] |

| Solubility | Sparingly soluble in water; soluble in benzene, toluene, chloroform, and methanol (with heating) | [1][4] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data | Reference(s) |

| ¹³C NMR | Spectra available, detailed chemical shifts not provided in sources. | [3] |

| Infrared (IR) | Spectra available, detailed peak assignments not provided in sources. | [3] |

| Mass Spectrometry (MS) | Not explicitly detailed in search results, but would be expected to show a molecular ion peak corresponding to its molecular weight. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of 2-hydroxy-6-chloroquinoxaline.[4] Another established route is the condensation of a dichlorinated o-phenylenediamine with a diketone.[2] A patented method describes a process starting from 6-chloro-2-hydroxyquinoxaline-N-oxide.[11]

Detailed Protocol for Chlorination of 2-hydroxy-6-chloroquinoxaline:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: To the flask, add 2-hydroxy-6-chloroquinoxaline and a suitable chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4]

-

Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period to ensure complete conversion.

-

Work-up: After cooling, the excess chlorinating agent is carefully removed, often by distillation. The residue is then cautiously quenched with ice-water.

-

Purification: The precipitated solid product is collected by filtration, washed with water until neutral, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Below is a visual representation of a general synthetic workflow.

Spectroscopic Characterization

Standard spectroscopic methods are employed to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded using a deuterated solvent such as CDCl₃. The ¹H NMR spectrum would show signals in the aromatic region, and the ¹³C NMR spectrum would display the expected number of signals for the eight carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum, typically obtained using a KBr pellet, would show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as the C-Cl stretching vibrations.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the mass-to-charge ratio (m/z) of the molecular ion peak corresponding to 199.04. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms.

Role in Drug Discovery and Development

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. Quinoxaline derivatives have been extensively investigated for various therapeutic applications, including as antibacterial, antiviral, anticancer, and anti-inflammatory agents.[12][13][14]

A significant area of research focuses on quinoxaline derivatives as kinase inhibitors .[15][16][17] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. By acting as ATP-competitive inhibitors, quinoxaline-based compounds can block the activity of specific kinases, thereby interrupting the signaling cascades that promote tumor growth and survival.[15][17]

The diagram below illustrates a simplified, representative signaling pathway that can be targeted by quinoxaline-based kinase inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C8H4Cl2N2 | CID 87748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. scbt.com [scbt.com]

- 9. chembk.com [chembk.com]

- 10. 18671-97-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. CA2064564A1 - Process for preparing 2,6-dicholoroquinoxaline - Google Patents [patents.google.com]

- 12. pharmatutor.org [pharmatutor.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 15. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]

- 16. researchgate.net [researchgate.net]

- 17. aels.journals.ekb.eg [aels.journals.ekb.eg]

An In-depth Technical Guide to 2,6-Dichloroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dichloroquinoxaline, a pivotal heterocyclic compound in modern chemistry. It details its chemical properties, synthesis, reactivity, and significant applications, particularly in the realms of medicinal chemistry and agrochemical development.

Core Chemical and Physical Properties

This compound is a halogenated aromatic organic compound. Its structure consists of a fused benzene and pyrazine ring system, known as a quinoxaline, with chlorine substituents at the 2 and 6 positions.[1] This substitution pattern imparts specific reactivity and makes it a versatile intermediate for further chemical modification.[2]

Physicochemical Data

The key physicochemical properties of this compound are summarized below for easy reference.

| Property | Value | Citations |

| IUPAC Name | This compound | [3] |

| CAS Number | 18671-97-1 | [3] |

| Molecular Formula | C₈H₄Cl₂N₂ | [3] |

| Molecular Weight | 199.04 g/mol | [2] |

| Appearance | White to light yellow or brown crystalline solid/powder | [1][2][4] |

| Melting Point | 153-157 °C | [2] |

| Solubility | Insoluble in water; slightly soluble in chloroform and methanol (especially upon heating); soluble in benzene and toluene. | [1][2] |

| pKa (Predicted) | -2.42 ± 0.30 | [1] |

Spectroscopic Data

While specific spectral data from experimental readouts are not extensively published in the literature, characterization of this compound and its derivatives is routinely performed using standard spectroscopic methods. Public databases and chemical suppliers confirm that the structure is consistent with ¹H NMR, ¹³C NMR, and IR spectroscopy.[3][4][5]

Synthesis of this compound

The synthesis of this compound is well-established, with several routes available. A common and effective laboratory-scale method involves the chlorination of a hydroxyquinoxaline precursor.

Experimental Protocol: Chlorination of 2-Hydroxy-6-chloroquinoxaline

This protocol is based on a widely used method for converting a hydroxyl group on the quinoxaline ring to a chlorine atom.

Objective: To synthesize this compound from 2-hydroxy-6-chloroquinoxaline.

Materials:

-

2-hydroxy-6-chloroquinoxaline (45 g)

-

Phosphorus oxychloride (POCl₃) (100 ml)

-

Ethanol

-

Water (ice-cold and for washing)

-

Sulphonation flask

-

Reflux condenser

-

Distillation apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Beakers

Procedure:

-

Place 45 g of 2-hydroxy-6-chloroquinoxaline into a sulphonation flask.

-

Add 100 ml of phosphorus oxychloride to the flask.

-

Set up the apparatus for reflux and stir the mixture at reflux temperature for 20 minutes.[6]

-

After the reflux period, reconfigure the apparatus for distillation and carefully distill off the excess phosphorus oxychloride.[6]

-

Allow the residue to cool, then cautiously pour it into 500 ml of ice-water with stirring.

-

Collect the resulting precipitate by filtration.[6]

-

Wash the solid product with water until the filtrate is neutral to pH paper.[6]

-

Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound. The expected melting point is around 152-157 °C.[6]

Chemical Reactivity and Key Reactions

The chlorine atoms on the quinoxaline ring are susceptible to nucleophilic aromatic substitution (SₙAr), with the chlorine at the 2-position being particularly reactive. This reactivity allows for the introduction of a wide range of functional groups, making this compound a valuable scaffold in synthetic chemistry.[7]

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyrazine ring facilitates the attack of nucleophiles. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of substituted quinoxalines.

Experimental Protocol: Synthesis of a 2-Amino-6-chloroquinoxaline Derivative

This protocol provides a general procedure for the reaction of this compound with an amine nucleophile.

Objective: To synthesize a 2-substituted amino-6-chloroquinoxaline derivative via SₙAr.

Materials:

-

This compound (1 equivalent, e.g., 0.125 mol)

-

Amine nucleophile (e.g., 2,3-Dimethylaniline) (1 equivalent, 0.125 mol)

-

N,N-Dimethylformamide (DMF) (25 mL)

-

Ethyl acetate

-

n-Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Reaction flask with condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (Silica gel)

Procedure:

-

In a reaction flask, dissolve this compound (0.125 mol) and the amine (0.125 mol) in 25 mL of DMF at room temperature.[8]

-

Heat the reaction mixture to 100 °C and maintain this temperature for approximately 4.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (e.g., 2 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[8]

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system such as 5% ethyl acetate in n-hexane, to afford the pure 2-amino-6-chloroquinoxaline derivative.[8]

Caption: Generalized SₙAr reaction scheme.

Applications in Drug Discovery and Agrochemicals

This compound serves as a crucial building block for a variety of commercially and clinically important molecules.

-

Agrochemicals: It is a key intermediate in the synthesis of the herbicide Quizalofop-Ethyl, which is widely used for controlling grass weeds in broad-leaved crops.[9]

-

Medicinal Chemistry: The quinoxaline scaffold is prevalent in many biologically active compounds. Derivatives have been extensively studied for a range of therapeutic applications, including as antibacterial, antifungal, and anticancer agents.[1][10]

Role as a Kinase Inhibitor Scaffold

In oncology research, quinoxaline derivatives have emerged as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[11] By functionalizing the this compound core, medicinal chemists can design selective ATP-competitive inhibitors that target specific kinases.

Targeted Signaling Pathways: Quinoxaline-based compounds have been developed as dual inhibitors of the PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin) signaling pathways.[10][12] This pathway is central to regulating cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[10] Derivatives have also been designed to target other crucial cancer-related kinases like VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a key role in angiogenesis.[13]

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth,\nProliferation,\nSurvival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Quinoxaline\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dashed]; PIP3 -> AKT [label="Activates"]; AKT -> mTOR [label="Activates"]; mTOR -> Proliferation [label="Promotes"];

// Inhibition Inhibitor -> PI3K [arrowhead=T, color="#EA4335", style=bold, label="Inhibits"]; Inhibitor -> mTOR [arrowhead=T, color="#EA4335", style=bold, label="Inhibits"]; }

Caption: Inhibition of the PI3K/mTOR pathway by quinoxaline derivatives.Safety and Toxicological Information

While comprehensive toxicological studies on this compound are limited, data from safety sheets indicate it should be handled with care.[1][14][15] It is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[9][15]

GHS Hazard Information

| Hazard Code | Description | Citations |

| H302 | Harmful if swallowed | [3][15] |

| H315 | Causes skin irritation | [3][15] |

| H318 / H319 | Causes serious eye damage / irritation | [3][15] |

| H335 | May cause respiratory irritation | [3][15] |

Precautionary Measures: Standard laboratory safety precautions should be employed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[9][15] Work should be conducted in a well-ventilated area or a fume hood.[1]

This guide provides a foundational understanding of this compound, highlighting its importance as a versatile chemical intermediate. Its continued use in the development of novel pharmaceuticals and agrochemicals underscores its significance in applied chemical research.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - SRIRAMCHEM [sriramchem.com]

- 3. This compound | C8H4Cl2N2 | CID 87748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. China this compound CAS 18671-97-1 Purity >98.0% (HPLC) manufacturers and suppliers | Ruifu [ruifuchem.com]

- 5. heteroletters.org [heteroletters.org]

- 6. prepchem.com [prepchem.com]

- 7. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. capotchem.cn [capotchem.cn]

- 10. rjptonline.org [rjptonline.org]

- 11. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 12. researchgate.net [researchgate.net]

- 13. ajbas.journals.ekb.eg [ajbas.journals.ekb.eg]

- 14. echemi.com [echemi.com]

- 15. chemicalbook.com [chemicalbook.com]

Solubility Profile of 2,6-Dichloroquinoxaline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-dichloroquinoxaline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Core Concepts: Solubility of this compound

This compound presents as a white to light yellow crystalline solid.[1] Its solubility is dictated by its molecular structure, which includes a bicyclic aromatic quinoxaline core with two chlorine substituents. This structure results in low polarity, making it generally insoluble in aqueous solutions but soluble in several common organic solvents.

Based on available data, the solubility of this compound can be qualitatively summarized as follows:

| Solvent | Qualitative Solubility | Reference |

| Benzene | Soluble | [1][2] |

| Toluene | Soluble | [1][2] |

| Chloroform | Slightly Soluble | [2][3] |

| Methanol | Slightly Soluble (solubility increases with heating) | [2][3] |

| Water | Insoluble | [1][2] |

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a crystalline solid like this compound in an organic solvent, based on the widely accepted isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Sample Withdrawal and Filtration:

-

Allow the vials to stand undisturbed at the controlled temperature for a set period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

-

-

Sample Analysis:

-

Dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

References

Spectroscopic and Spectrometric Analysis of 2,6-Dichloroquinoxaline: A Technical Overview

Aimed at researchers, scientists, and professionals in drug development, this in-depth technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 2,6-dichloroquinoxaline. This document is designed to be a critical resource for the identification, characterization, and quality control of this important synthetic intermediate.

Introduction

This compound is a halogenated heterocyclic compound featuring a quinoxaline core substituted with chlorine atoms at the 2 and 6 positions. This specific substitution pattern makes it a valuable and versatile building block in the synthesis of a wide array of functional molecules. It is a key intermediate in the development of pharmaceuticals, agrochemicals, and materials with tailored electronic properties.[1] A thorough understanding of its spectroscopic and spectrometric characteristics is fundamental for confirming its structure, assessing its purity, and predicting its behavior in subsequent chemical transformations.

Spectroscopic and Spectrometric Data

This section presents the available and predicted spectroscopic and spectrometric data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Assigned Proton | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Predicted Coupling Constant (J) [Hz] |

| H-3 | 8.65 | Singlet (s) | - |

| H-8 | 8.05 | Doublet (d) | ~2.5 |

| H-5 | 7.90 | Doublet (d) | ~9.0 |

| H-7 | 7.70 | Doublet of doublets (dd) | ~9.0, ~2.5 |

Note: These are predicted values based on structure-correlation principles. Actual experimental values may vary.

¹³C NMR (Carbon-13 NMR) Data

A ¹³C NMR spectrum for this compound is referenced in the PubChem database, though specific peak assignments are not provided.[2]

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Assigned Carbon | Predicted Chemical Shift (δ) [ppm] |

| C-2 | 146.5 |

| C-3 | 145.0 |

| C-8a | 141.2 |

| C-4a | 140.8 |

| C-6 | 134.0 |

| C-8 | 132.5 |

| C-5 | 131.0 |

| C-7 | 129.5 |

Note: These are predicted values. Quaternary carbons (C-2, C-4a, C-6, C-8a) are typically observed with lower intensity in proton-decoupled ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. PubChem indicates the availability of an FTIR spectrum for this compound.[2]

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1550 | Medium - Strong | C=N Stretch (Quinoxaline Ring) |

| 1500 - 1400 | Medium - Strong | C=C Stretch (Aromatic Ring) |

| ~1150 | Strong | C-Cl Stretch |

| 900 - 650 | Strong | Aromatic C-H Out-of-Plane Bend |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The monoisotopic mass of this compound is 197.9751535 Da.[2]

Table 4: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion | Notes |

| 198 | [C₈H₄Cl₂N₂]⁺• | Molecular ion (M⁺•) with a characteristic isotopic pattern for two chlorine atoms. |

| 200 | [C₈H₄³⁵Cl³⁷ClN₂]⁺• | M+2 peak, approximately 65% the intensity of the M⁺• peak. |

| 202 | [C₈H₄³⁷Cl₂N₂]⁺• | M+4 peak, approximately 10% the intensity of the M⁺• peak. |

| 163 | [C₈H₄ClN₂]⁺ | Loss of a chlorine radical from the molecular ion. |

| 127 | [C₇H₄N]⁺ | Loss of HCl and HCN from the [M-Cl]⁺ fragment. |

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic and spectrometric data for a solid compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: The NMR experiments are typically performed on a 400 MHz or higher field spectrometer. The instrument is tuned and matched for the specific probe and solvent. Shimming is performed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum. A larger number of scans are required due to the low natural abundance of ¹³C.

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then compressed under high pressure using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample holder is first recorded. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, often via a direct insertion probe. The sample is heated to induce vaporization.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the characterization process for this compound.

Caption: Workflow for the characterization of this compound.

References

The Reactivity of Chlorine Atoms on the Quinoxaline Ring: A Technical Guide for Drug Development Professionals

October 31, 2025

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The functionalization of the quinoxaline ring is paramount for modulating the pharmacological profile of these molecules. Chloroquinoxalines, in particular, serve as versatile synthetic intermediates, with the chlorine atoms acting as reactive handles for the introduction of diverse substituents.[3][4]

This technical guide provides an in-depth analysis of the reactivity of chlorine atoms on the quinoxaline ring. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of key reactions, quantitative data on reaction conditions and yields, detailed experimental protocols, and visual diagrams of reaction pathways. The guide focuses on the two primary modes of reactivity: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

General Reactivity of the Quinoxaline Ring

The quinoxaline ring system is an electron-deficient heterocycle due to the presence of the two nitrogen atoms in the pyrazine ring. This electron deficiency activates the ring towards nucleophilic attack, particularly at the C2 and C3 positions.[5] Chlorine atoms attached to these positions are highly susceptible to displacement via nucleophilic aromatic substitution. The reactivity of chlorine atoms on the benzene portion of the quinoxaline ring (positions 5, 6, 7, and 8) is considerably lower for SNAr reactions but these positions are amenable to functionalization through palladium-catalyzed cross-coupling reactions.[6]

Caption: Relative reactivity of different positions on the quinoxaline ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a cornerstone of chloroquinoxaline chemistry, particularly for 2- and 3-chloro derivatives. This reaction typically proceeds without the need for a metal catalyst, making it an attractive method for industrial-scale synthesis.[3][4] The reaction involves the attack of a nucleophile on the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the expulsion of the chloride ion.

The presence of two chlorine atoms at the C2 and C3 positions, as in 2,3-dichloroquinoxaline (DCQX), makes this substrate a highly versatile building block for creating a wide array of derivatives through the formation of new carbon-heteroatom bonds (C-O, C-N, and C-S).[4]

Regioselectivity in Di- and Polychloroquinoxalines

In di- and polychlorinated quinoxalines, the regioselectivity of the substitution is a critical consideration. For 2,3-dichloroquinoxaline, the first substitution can often be controlled to selectively yield the monosubstituted product. The introduction of the first nucleophile deactivates the ring towards further substitution, meaning that the second substitution typically requires more forcing conditions, such as higher temperatures or the use of microwave irradiation.[3] This differential reactivity allows for the synthesis of unsymmetrically substituted quinoxalines.

Quantitative Data for SNAr Reactions

The following table summarizes representative quantitative data for the SNAr of chloroquinoxalines with various nucleophiles.

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 2,3-Dichloroquinoxaline | Ammonia (ethanolic solution) | Microwave | 2-Amino-3-chloroquinoxaline | - | [3] |

| 2,3-Dichloroquinoxaline | 4-Aminophenol | High temperature, microwave | 2-(4-Hydroxyanilino)-3-chloroquinoxaline | - | [3] |

| 2,3-Dichloroquinoxaline | Hydrazine | Controlled conditions | 2-Hydrazino-3-chloroquinoxaline | - | [3] |

| 2-Chloro-3-methylquinoxaline | Aromatic amines | K₂CO₃, KI | 2-Arylamino-3-methylquinoxalines | - | [7] |

| 2-Chloroquinoxaline | N-methylpiperazine | THF, Et₃N, 80 °C, 96h | 2-(4-Methylpiperazin-1-yl)quinoxaline | - | [8] |

Experimental Protocol: Synthesis of 2-Amino-3-chloroquinoxaline

This protocol is a representative example of a nucleophilic aromatic substitution reaction on 2,3-dichloroquinoxaline.

Materials:

-

2,3-Dichloroquinoxaline (1.0 g, 5.0 mmol)

-

Ammonia in ethanol (7 N solution, 10 mL)

-

Microwave reactor vial (10-20 mL)

-

Stir bar

Procedure:

-

To a 10-20 mL microwave reactor vial equipped with a magnetic stir bar, add 2,3-dichloroquinoxaline (1.0 g, 5.0 mmol).

-

Add the ethanolic ammonia solution (10 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes).

-

After the reaction is complete, allow the vial to cool to room temperature.

-

The reaction mixture is then concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-3-chloroquinoxaline.

Note: Reaction conditions should be optimized for specific substrates and desired outcomes. Safety precautions for microwave reactors must be strictly followed.

Palladium-Catalyzed Cross-Coupling Reactions

For the functionalization of less reactive chlorine atoms, particularly those on the benzene ring of the quinoxaline core, palladium-catalyzed cross-coupling reactions are indispensable tools.[9] These reactions allow for the formation of C-C, C-N, and C-O bonds with a high degree of control and functional group tolerance.

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting a chloroquinoxaline with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[10] This reaction is widely used due to the stability and low toxicity of the boronic acid reagents.

Quantitative Data for Suzuki-Miyaura Coupling

| Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2,6-Dichloroquinoxaline | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | up to 95 | [10] |

| This compound | Arylboronic acids | Pd(PPh₃)₄ (5) | 2M K₂CO₃ | 1,4-Dioxane | 120 | 12 | good | [10] |

Experimental Protocol: Synthesis of 2-Aryl-6-chloroquinoxalines

This protocol is a representative example of a Suzuki-Miyaura coupling reaction.[10]

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.3 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

Anhydrous tetrahydrofuran (THF) (5 mL)

-

Schlenk flask and nitrogen or argon atmosphere

Procedure:

-

To a Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol), the arylboronic acid (1.3 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol).

-

Add anhydrous THF (5 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-6-chloroquinoxaline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling chloroquinoxalines with primary or secondary amines.[9] This reaction is crucial for synthesizing amino-substituted quinoxalines, which are common in pharmacologically active compounds.

Quantitative Data for Buchwald-Hartwig Amination

| Substrate | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 6-Bromo-2-chloroquinoline | Cyclic amines | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | - | - | [6] |

| Aryl chloride | Primary amine | BrettPhos Pd G4 (5) / BrettPhos (5) | K₃PO₄ | t-BuOH | 100 | - | [11] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized example based on literature procedures.[6][11]

Materials:

-

Chloroquinoxaline (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or a G4 precatalyst, 1-5 mol%)

-

Phosphine ligand (e.g., BINAP, BrettPhos, 2-10 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv)

-

Anhydrous solvent (e.g., toluene, t-BuOH)

-

Glovebox or Schlenk line for inert atmosphere

Procedure:

-

Inside a nitrogen-filled glovebox, charge a vial with the chloroquinoxaline (1.0 equiv), amine (1.2 equiv), palladium precatalyst, phosphine ligand, and base.

-

Add the anhydrous solvent.

-

Seal the vial and remove it from the glovebox.

-

Place the vial in a preheated heating block and stir at the desired temperature (e.g., 100 °C) for the required time (typically 16-72 hours).

-

After cooling to room temperature, partition the reaction mixture between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

-

Separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a chloroquinoxaline and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[12] This reaction is highly valuable for the synthesis of alkynyl-substituted quinoxalines.

Quantitative Data for Sonogashira Coupling

Regioselectivity can be a key factor in the Sonogashira coupling of di- or polyhalogenated quinoxalines, and can be influenced by the choice of catalyst and ligands.[13][14]

| Substrate | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) | Reference |

| Aryl/Vinyl Halide | Terminal Alkyne | Pd(0) complex | Cu(I) salt | Amine | Various | - | [12] |

Experimental Protocol: General Procedure for Sonogashira Coupling

This is a generalized protocol for a Sonogashira reaction.

Materials:

-

Chloroquinoxaline (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-5 mol%)

-

Amine base (e.g., triethylamine, diisopropylamine, 2-3 equiv)

-

Anhydrous solvent (e.g., THF, DMF)

-

Inert atmosphere setup

Procedure:

-

In a flask under an inert atmosphere, dissolve the chloroquinoxaline in the anhydrous solvent.

-

Add the terminal alkyne, the palladium catalyst, copper(I) iodide, and the amine base.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC).

-

Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the alkynyl-substituted quinoxaline.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of a chloroquinoxaline with an alkene to form a substituted alkene.[15][16] This reaction is a powerful tool for the vinylation of the quinoxaline scaffold.

Quantitative Data for Heck Reaction

| Substrate | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aryl Iodide | Alkene | Pd(dba)₂ / Trifurylphosphine | Li₂CO₃ | DMF | - | high | [17] |

| Aryl Halide | Olefin | SPO-ligated Pd complex (2) | K₂CO₃ | DMF | 80-100 | up to 92 | [18] |

Conclusion

The chlorine atoms on the quinoxaline ring are highly valuable reactive sites for the synthesis of a diverse range of derivatives with significant potential in drug discovery and development. The reactivity of these chlorine atoms is highly dependent on their position on the quinoxaline core. The electron-deficient C2 and C3 positions are readily functionalized through nucleophilic aromatic substitution, often with controllable regioselectivity. For the less reactive positions on the benzene ring, a suite of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, provide efficient and versatile methods for C-C and C-heteroatom bond formation. A thorough understanding of these reactions, their conditions, and their scope is essential for medicinal chemists aiming to leverage the full potential of the quinoxaline scaffold in the design of novel therapeutics.

References

- 1. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. snu.elsevierpure.com [snu.elsevierpure.com]

- 14. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Heck Reaction [organic-chemistry.org]

- 17. Unexpected ortho-Heck Reaction under the Catellani Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

The Core Electronic Properties of Dichloro-Substituted Quinoxalines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of dichloro-substituted quinoxalines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The strategic placement of chlorine atoms on the quinoxaline scaffold profoundly influences the molecule's electron distribution, thereby tuning its photophysical and electrochemical characteristics. These properties are pivotal in the rational design of novel therapeutic agents, particularly in oncology, as well as for the development of advanced organic electronic materials. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes pertinent biological pathways and experimental workflows.

Electronic Properties of Dichloro-Substituted Quinoxalines

The electronic behavior of dichloro-substituted quinoxalines is primarily dictated by the positions of the chlorine atoms, which act as electron-withdrawing groups, and the nature of other substituents on the quinoxaline core. These modifications influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission of light, as well as the ease of oxidation and reduction.

Photophysical Properties

The introduction of chlorine atoms and other functional groups onto the quinoxaline ring system allows for the fine-tuning of its absorption and fluorescence properties. While comprehensive photophysical data for a wide range of dichloro-substituted quinoxalines is an ongoing area of research, the available data indicates that these compounds typically absorb in the UV-Vis region and can exhibit fluorescence, the characteristics of which are highly dependent on their substitution pattern and solvent environment.

Table 1: Photophysical Data of Selected Quinoxaline Derivatives

| Compound/Derivative Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) | Solvent |

| Quinoxaline-based polymers (PBCl-MTQF) | 486 | 638 | Not Reported | Not Reported | Thin Film |

| Quinoxaline-based polymers (PBCl-MTQCN) | 506 | 655 | Not Reported | Not Reported | Thin Film |

| Generic Quinoxaline Dyes | 350-460 | 404-563 | - | 0.2 - 2.2 | Various |

Note: Data for specific dichloro-substituted quinoxalines is limited in publicly available literature. The data presented for polymers provides insight into the electronic tuning of the quinoxaline core. The generic quinoxaline dye data illustrates a typical range for this class of compounds.

Electrochemical Properties

Cyclic voltammetry (CV) is a key technique used to probe the electrochemical behavior of dichloro-substituted quinoxalines. The reduction and oxidation potentials provide valuable information about the HOMO and LUMO energy levels, which are crucial for understanding their reactivity and suitability for various applications, including as electron-accepting units in organic electronics and their potential role in biological redox processes. The electron-withdrawing nature of the chlorine atoms generally makes the quinoxaline core easier to reduce.

Table 2: Electrochemical Data and Frontier Molecular Orbital Energies of Quinoxaline Derivatives

| Compound/Derivative Class | Oxidation Potential (E_ox, V) | Reduction Potential (E_red, V) | HOMO (eV) | LUMO (eV) | Method |

| PBCl-MTQF | - | - | -5.06 | -3.27 | CV |

| PBCl-MTQCN | - | - | -5.14 | -3.38 | CV |

| Quinoxaline-1,4-dioxide derivatives | - | Varies with substituent | Calculated | Calculated | DFT (B3LYP/6-311++G(d,p)) |

Note: The data for the quinoxaline-based polymers (PBCl-MTQF and PBCl-MTQCN) illustrates the impact of electron-withdrawing substituents on the frontier orbital energies.[1] Computational studies, such as Density Functional Theory (DFT), are frequently employed to predict the electronic properties of quinoxaline derivatives.[2]

Experimental Protocols

The synthesis of dichloro-substituted quinoxalines is a critical step in exploring their properties and applications. The following are detailed methodologies for the preparation of key dichloroquinoxaline isomers.

Synthesis of 2,3-Dichloroquinoxaline

The synthesis of 2,3-dichloroquinoxaline is a well-established procedure that typically involves the chlorination of quinoxaline-2,3(1H,4H)-dione.

Protocol 1: Chlorination using Phosphorus Oxychloride [3]

-

To a stirred solution of quinoxaline-2,3(1H,4H)-dione (5.00 g, 1.0 equiv.), add phosphorus oxychloride (POCl₃, 20 mL).

-

Reflux the mixture at 100 °C for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, distill the reaction mixture under vacuum to remove excess POCl₃.

-

Quench the residue with ice-cold water.

-

Filter the resulting off-white semi-solid through a Buchner funnel under vacuum to yield 2,3-dichloroquinoxaline.

Protocol 2: Chlorination using Thionyl Chloride [3]

-

Prepare a slurry of 2,3-dihydroxyquinoxaline (2.0 g, 12.3 mmol) and thionyl chloride (2.92 g, 24.6 mmol) in 1-chlorobutane (20 mL).

-

Add N,N-Dimethylformamide (0.5 mg, 0.0673 mmol) dropwise to the slurry.

-

Reflux the mixture for 1 hour.

-

Cool the reaction to ambient temperature.

-

Filter the obtained needles, wash with diethyl ether, and dry to yield 2,3-dichloroquinoxaline.

Synthesis of 2,6-Dichloroquinoxaline

The synthesis of this compound often starts from 2-hydroxy-6-chloroquinoxaline.

Protocol: Chlorination of 2-hydroxy-6-chloroquinoxaline [4]

-

In a sulphonation flask, treat 45 g of 2-hydroxy-6-chloroquinoxaline with 100 mL of phosphorus oxychloride.

-

Stir the mixture at reflux temperature for 20 minutes.

-

Distill off the excess phosphorus oxychloride.

-

Treat the residue with 500 mL of ice-water.

-

Filter the product and wash with water until neutral.

-

Crystallize the product from an ethanol/water mixture to obtain this compound.

Synthesis of 2,7-Dichloroquinoxaline

The synthesis of 2,7-dichloroquinoxaline can be achieved through a multi-step process starting from 4-chloro-2-nitroaniline.

Protocol: Multi-step Synthesis [5]

-

Start with 4-chloro-2-nitroaniline.

-

Perform a substitution reaction, followed by reductive cyclization, oxidation, and finally chlorination to obtain the key intermediate, 2,7-dichloroquinoxaline.

-

This intermediate can then be reacted with various phenolic compounds to afford a range of quinoxaline derivatives.

Visualizing Workflows and Biological Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for the synthesis and characterization of dichloro-substituted quinoxalines and a conceptual signaling pathway relevant to their application as anticancer agents.

Experimental Workflow

Caption: Experimental workflow for dichloro-substituted quinoxalines.

Conceptual Anticancer Signaling Pathway

Quinoxaline derivatives have been investigated as inhibitors of various kinases involved in cancer progression. One key target is the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in angiogenesis. The following diagram illustrates a simplified, conceptual pathway.